molecular formula C16H15N3O2 B2716615 N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide CAS No. 868970-55-2

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B2716615
CAS No.: 868970-55-2
M. Wt: 281.315
InChI Key: UBACLDOMLDNRFR-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide is a compound that belongs to the class of organic heterocyclic compounds. These compounds are characterized by the presence of a fused imidazo[1,2-a]pyridine ring system, which is known for its significant biological and therapeutic value . The compound’s structure includes an imidazo[1,2-a]pyridine moiety linked to a 4-methoxybenzamide group, making it a valuable scaffold in medicinal chemistry.

Future Directions

The future directions for “N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide” and similar compounds could involve further exploration of their synthesis methods, functionalization strategies, and potential applications in various fields, including pharmaceutical chemistry .

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide is unique due to its specific combination of the imidazo[1,2-a]pyridine ring and the 4-methoxybenzamide group. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-14-7-5-12(6-8-14)16(20)17-10-13-11-19-9-3-2-4-15(19)18-13/h2-9,11H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBACLDOMLDNRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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